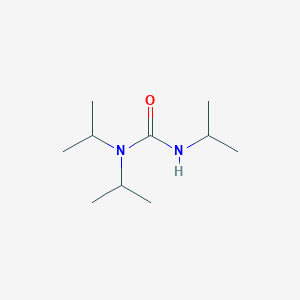
N,N,N'-Tripropan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,N'-Tripropan-2-ylurea is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
N,N,N'-Tripropan-2-ylurea has been investigated for its potential as an anticancer agent. Compounds with urea moieties are known for their ability to interact with biological targets through hydrogen bonding, which can enhance their efficacy against cancer cells. Studies have shown that various urea derivatives exhibit significant antiproliferative effects against multiple cancer cell lines, suggesting that this compound could serve as a lead compound for the development of novel anticancer drugs .
2. Antimicrobial Properties
Research indicates that urea derivatives possess antibacterial and antifungal properties. The unique structure of this compound may contribute to its effectiveness against certain pathogens. The ability to form hydrogen bonds allows these compounds to interact with microbial enzymes or receptors, potentially inhibiting their activity .
3. Antithrombotic Effects
Urea compounds have been studied for their antithrombotic properties, which could be beneficial in preventing blood clots. The design of new urea derivatives, including this compound, aims to enhance the selectivity and efficacy of antithrombotic agents while minimizing side effects .
Agricultural Applications
1. Pesticidal Activity
this compound and its derivatives have been explored for use as pesticides. The structural characteristics of urea compounds make them suitable candidates for developing effective insecticides and herbicides. Studies have demonstrated that certain urea derivatives exhibit significant insecticidal activity against common agricultural pests, indicating their potential utility in crop protection .
2. Fertilizer Enhancements
Urea is a well-known nitrogen source in fertilizers. Modifying urea structures, such as through the introduction of propan-2-yl groups, may improve the stability and release characteristics of nitrogen fertilizers, leading to enhanced nutrient availability for crops while reducing environmental impact .
Materials Science
1. Non-Isocyanate Polyurethanes
this compound can be utilized in the synthesis of non-isocyanate polyurethanes (NIPUs), which are eco-friendly alternatives to traditional polyurethanes that often involve toxic isocyanates. NIPUs derived from urea compounds exhibit favorable mechanical properties and thermal stability, making them suitable for various applications in coatings, adhesives, and composites .
2. Polymer Modifications
The incorporation of this compound into polymer matrices can enhance material properties such as flexibility, durability, and resistance to degradation. Research into tailored bio-based polymers using this compound is ongoing, aiming to create sustainable materials with improved performance characteristics .
Case Studies
Properties
CAS No. |
57883-83-7 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,1,3-tri(propan-2-yl)urea |
InChI |
InChI=1S/C10H22N2O/c1-7(2)11-10(13)12(8(3)4)9(5)6/h7-9H,1-6H3,(H,11,13) |
InChI Key |
RAQKUUNDXWNXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















